2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol;oxalic acid
Overview
Description
2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol;oxalic acid is a complex organic compound that combines the properties of both an amine and an alcohol This compound is of interest due to its unique chemical structure, which includes a tert-butyl group, a methylphenoxy group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol typically involves multiple steps. One common method starts with the preparation of 2-tert-butyl-5-methylphenol, which is then reacted with 3-chloropropylamine to form the intermediate 2-[3-(2-tert-butyl-5-methylphenoxy)propylamino]. This intermediate is subsequently reacted with ethylene oxide to yield the final product, 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]acetaldehyde, while reduction could produce 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethane.
Scientific Research Applications
2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol involves its interaction with various molecular targets. The ethanolamine moiety can interact with biological membranes, potentially affecting membrane fluidity and signaling pathways. The phenoxy group may interact with specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-5-methylphenol: Shares the phenoxy group but lacks the ethanolamine moiety.
2-tert-Butyl-4-methylphenol: Similar structure but with a different substitution pattern on the phenol ring.
2-tert-Butyl-6-methylphenol: Another isomer with a different position of the methyl group.
Uniqueness
2-[3-(2-Tert-butyl-5-methylphenoxy)propylamino]ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(2-tert-butyl-5-methylphenoxy)propylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-6-7-14(16(2,3)4)15(12-13)19-11-5-8-17-9-10-18;3-1(4)2(5)6/h6-7,12,17-18H,5,8-11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUILPQKJIREMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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